molecular formula C10H17Cl2NO B14592040 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one CAS No. 61213-15-8

3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one

Cat. No.: B14592040
CAS No.: 61213-15-8
M. Wt: 238.15 g/mol
InChI Key: QRTCMWASMUSDJF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one typically involves multiple steps. One common method involves the chlorination of a precursor compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: The formation of the pyrrolidinone ring itself is a cyclization reaction.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or chloromethyl groups.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pyrrolidinone ring structure also plays a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(chloromethyl)pyrrolidin-2-one
  • 3-Chloro-4-(methyl)pyrrolidin-2-one
  • 1-Pentyl-3-chloropyrrolidin-2-one

Uniqueness

3-Chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. Its pentyl substitution also contributes to its unique physical and chemical properties compared to other similar compounds.

Properties

CAS No.

61213-15-8

Molecular Formula

C10H17Cl2NO

Molecular Weight

238.15 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-pentylpyrrolidin-2-one

InChI

InChI=1S/C10H17Cl2NO/c1-2-3-4-5-13-7-8(6-11)9(12)10(13)14/h8-9H,2-7H2,1H3

InChI Key

QRTCMWASMUSDJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CC(C(C1=O)Cl)CCl

Origin of Product

United States

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